2-chloro-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features a combination of indole, benzamide, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Group: The fluorination of the indole ring can be achieved using electrophilic fluorinating agents such as Selectfluor.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition of an azide with a nitrile.
Coupling Reactions: The final step involves coupling the indole, benzamide, and tetrazole moieties using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Indoxyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:
Properties
Molecular Formula |
C18H14ClFN6O |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(6-fluoroindol-1-yl)ethyl]-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H14ClFN6O/c19-16-4-3-14(26-11-22-23-24-26)10-15(16)18(27)21-6-8-25-7-5-12-1-2-13(20)9-17(12)25/h1-5,7,9-11H,6,8H2,(H,21,27) |
InChI Key |
XGXUGTSRXLNNSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCNC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.